molecular formula C18H18N2OS2 B2707851 2-(4-(ethylthio)phenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide CAS No. 941930-32-1

2-(4-(ethylthio)phenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide

Cat. No.: B2707851
CAS No.: 941930-32-1
M. Wt: 342.48
InChI Key: HJKQAQYSDHROFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-(ethylthio)phenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide” is a complex organic molecule that contains several functional groups. It has an acetamide group (-NHCOCH3), a thiazole ring (a five-membered ring containing nitrogen and sulfur), and an ethylthio group (-SCH2CH3) attached to a phenyl ring (a six-membered carbon ring). These functional groups suggest that this compound might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring and the phenyl ring suggests that this compound might have a planar structure. The ethylthio group might add some steric hindrance and could affect the overall conformation of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The acetamide group might undergo hydrolysis to form an acid and an amine. The thiazole ring is aromatic and might participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar acetamide group might increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Characterization of Arylidene Compounds

Arylidene compounds derived from 2-iminothiazolidine-4-one derivatives, including related structures to 2-(4-(ethylthio)phenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide, have been synthesized and characterized. These compounds undergo various cyclization reactions to form new structures, with their antimicrobial activities being tested against both gram-positive and gram-negative bacteria. The structural confirmation was achieved through spectroscopic methods, including FT-IR, NMR, and UV-Visible spectra (Azeez & Abdullah, 2019).

Antitumor Activity of Benzothiazole Derivatives

Research has explored the antitumor activities of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, indicating that certain compounds exhibit considerable anticancer activity against various cancer cell lines. This showcases the potential of such derivatives, which share a structural motif with the compound of interest, in cancer research and treatment (Yurttaş, Tay, & Demirayak, 2015).

Coordination Complexes and Antioxidant Activity

Studies on pyrazole-acetamide derivatives related to the compound have led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activities, suggesting their utility in developing therapeutic agents aimed at combating oxidative stress-related diseases (Chkirate et al., 2019).

Antimicrobial Activities of Thiazole Derivatives

The synthesis of new thiazole derivatives has been reported, with some of these compounds demonstrating promising antimicrobial properties against various pathogens. This research signifies the potential of thiazole and benzothiazole derivatives in developing new antimicrobial agents, reflecting the relevance of the compound's structural class in such applications (Wardkhan et al., 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Compounds containing a thiazole ring are known to have various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Safety and Hazards

The safety and hazards of this compound would depend on its reactivity and biological activity. Proper precautions should be taken when handling this compound, including the use of personal protective equipment .

Future Directions

Future research on this compound could focus on exploring its potential biological activities and optimizing its synthesis process. It could also involve studying its physical and chemical properties in more detail .

Properties

IUPAC Name

2-(4-ethylsulfanylphenyl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS2/c1-3-22-15-7-4-13(5-8-15)10-18(21)20-14-6-9-16-17(11-14)23-12(2)19-16/h4-9,11H,3,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKQAQYSDHROFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.